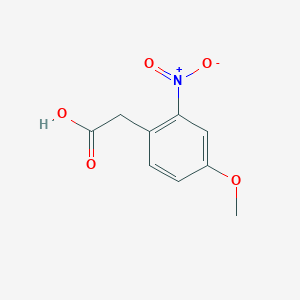

2-(4-Methoxy-2-nitrophenyl)acetic acid

Description

Properties

IUPAC Name |

2-(4-methoxy-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-15-7-3-2-6(4-9(11)12)8(5-7)10(13)14/h2-3,5H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGMUHYKYLADKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465084 | |

| Record name | (4-Methoxy-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20876-30-6 | |

| Record name | (4-Methoxy-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Methoxy-2-nitrophenyl)acetic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxy-2-nitrophenyl)acetic acid

Foreword

This compound is a valuable substituted phenylacetic acid derivative. Its structural motifs, including the carboxylic acid, the electron-withdrawing nitro group, and the electron-donating methoxy group, make it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds and novel pharmaceutical agents.[1][2] This guide provides a detailed exploration of the primary synthetic pathways to this target molecule, offering practical, field-proven insights into the causality behind experimental choices, reaction mechanisms, and protocol execution. The content is tailored for researchers, chemists, and drug development professionals who require a robust understanding of its synthesis.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct strategic starting points. The most prevalent and practical routes involve either the functionalization of a pre-existing phenylacetic acid core or the construction of the acetic acid side chain onto a substituted benzene ring. This guide will focus on the most logical and well-documented pathway: the preparation and subsequent hydrolysis of a substituted phenylacetonitrile intermediate. We will also explore a plausible, though less common, route involving the direct oxidation of a toluene derivative.

Caption: Primary synthetic strategies for this compound.

Primary Synthesis Pathway: The Phenylacetonitrile Route

This pathway is arguably the most reliable and scalable method. It involves two principal stages: the synthesis of the key intermediate, 4-methoxy-2-nitrophenylacetonitrile, followed by its vigorous hydrolysis to the desired carboxylic acid.

Part 1: Synthesis of 4-Methoxy-2-nitrophenylacetonitrile

The synthesis of the nitrile intermediate typically starts from 4-methoxytoluene. The process involves nitration, conversion of the benzylic methyl group to a leaving group (halide), and subsequent nucleophilic substitution with a cyanide source.

Step A: Nitration of 4-Methoxytoluene

The initial step is the regioselective nitration of 4-methoxytoluene. The methoxy group is a strongly activating, ortho, para-directing group. Since the para position is blocked, nitration occurs predominantly at the ortho position (C2).

-

Causality: The use of a standard mixed acid system (concentrated nitric and sulfuric acid) is effective. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in electrophilic aromatic substitution. Careful temperature control is crucial to prevent over-nitration and side reactions.

Step B: Halogenation of 4-Methoxy-2-nitrotoluene

The methyl group of 4-methoxy-2-nitrotoluene must be converted into a benzyl halide to facilitate the introduction of the nitrile. This is typically achieved via a free-radical halogenation using N-bromosuccinimide (NBS) for bromination or sulfuryl chloride (SO₂Cl₂) for chlorination, initiated by light or a radical initiator like AIBN.

-

Expertise: Bromination with NBS is often preferred as it provides a more reactive benzyl bromide, and the reaction conditions are generally milder and more selective for the benzylic position compared to direct chlorination with Cl₂ gas.

Step C: Cyanation of 4-Methoxy-2-nitrobenzyl Halide

The final step to the nitrile intermediate is a nucleophilic substitution (Sₙ2) reaction. The benzyl halide is treated with an alkali metal cyanide, such as sodium or potassium cyanide, in a polar aprotic solvent like acetone or DMSO.

-

Trustworthiness: This reaction follows a well-established protocol for synthesizing phenylacetonitriles from benzyl halides.[3] The use of a polar aprotic solvent enhances the nucleophilicity of the cyanide ion, promoting an efficient Sₙ2 displacement of the halide. The addition of a catalytic amount of sodium iodide can accelerate the reaction if a benzyl chloride is used, via the Finkelstein reaction.[3]

Part 2: Hydrolysis of 4-Methoxy-2-nitrophenylacetonitrile

The conversion of the nitrile group to a carboxylic acid is the final and critical transformation. This is typically achieved through vigorous acid-catalyzed hydrolysis.

-

Mechanism: The reaction proceeds by protonation of the nitrile nitrogen, making the carbon atom more electrophilic. A water molecule then attacks this carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. This amide is subsequently hydrolyzed under the harsh acidic conditions to yield the carboxylic acid and an ammonium salt.

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Experimental Protocol: Nitrile Hydrolysis

This protocol is adapted from a well-established procedure for the hydrolysis of a structurally similar compound, p-nitrobenzyl cyanide.[4]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, place 4-methoxy-2-nitrophenylacetonitrile (1.0 eq).

-

Acid Addition: Prepare a solution of concentrated sulfuric acid in water (e.g., a 1:1 v/v mixture). Carefully add this solution to the nitrile in the flask. The mixture should be thoroughly wetted.

-

Heating: Heat the mixture to boiling using a heating mantle. Maintain a steady reflux for approximately 15-30 minutes. The reaction progress can be monitored by TLC.

-

Work-up: After cooling, carefully pour the dark reaction mixture into an equal volume of cold water or onto crushed ice. This will precipitate the crude carboxylic acid product.

-

Isolation: Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with several portions of ice-cold water until the washings are neutral to pH paper.

-

Purification: The crude product can be purified by recrystallization from boiling water or an appropriate organic solvent system (e.g., methanol/water).[5] The pure this compound should be obtained as pale yellow crystals.

Alternative Pathway: Direct Oxidation of 4-Methoxy-2-nitrotoluene

A conceptually more direct route is the oxidation of the methyl group of 4-methoxy-2-nitrotoluene. While atom-economical, achieving high yields can be challenging due to the presence of the deactivating nitro group and the potential for ring oxidation.

-

Expertise & Causality: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are required. The reaction mechanism involves the abstraction of a benzylic hydrogen to form a benzyl radical, which is then oxidized. The electron-withdrawing nitro group destabilizes this radical intermediate, making the oxidation more difficult compared to an unsubstituted or activated toluene.[6] Consequently, harsh reaction conditions (high temperatures, long reaction times) are often necessary, which can lead to lower yields and the formation of byproducts. This pathway is generally less favored than the nitrile hydrolysis route for substrates with deactivating groups.

Data Summary: Comparison of Synthetic Pathways

| Feature | Pathway 1: Phenylacetonitrile Hydrolysis | Pathway 2: Toluene Oxidation |

| Starting Material | 4-Methoxytoluene | 4-Methoxy-2-nitrotoluene |

| Key Transformation | R-CN → R-COOH | R-CH₃ → R-COOH |

| Reagents | H₂SO₄, H₂O | KMnO₄ or CrO₃ |

| Advantages | High yields, reliable, well-documented.[4] | Fewer steps (if starting from the nitrotoluene). |

| Disadvantages | Multi-step preparation of the nitrile intermediate. | Harsh conditions, potential for low yields, side reactions.[6] |

Advanced Synthetic Considerations

For the sake of comprehensive scientific discussion, modern cross-coupling methods could theoretically be adapted, although they are not standard for this specific molecule due to complexity and cost.

-

Palladium-Catalyzed Reactions: Methods like the Heck or Sonogashira reactions could be envisioned.[7][8] For instance, a Sonogashira coupling of 1-halo-4-methoxy-2-nitrobenzene with a protected acetylene, followed by deprotection and oxidation, could yield the target acid.[9][10] However, these multi-step sequences are more complex and costly than the classical routes.

-

Grignard Reactions: The direct carbonation of a Grignard reagent (formed from 1-halo-4-methoxy-2-nitrobenzene) with CO₂ is not feasible.[11] The nitro group is highly reactive towards Grignard reagents and would be reduced, preventing the desired carboxylation reaction.[12]

Conclusion

For the synthesis of this compound, the pathway involving the preparation and subsequent hydrolysis of 4-methoxy-2-nitrophenylacetonitrile stands out as the most robust and reliable method. It relies on well-understood, high-yielding reactions and avoids the harsh, potentially low-yielding conditions of direct benzylic oxidation. This route provides a dependable framework for producing high-purity material essential for research and development in the fine chemical and pharmaceutical industries.

References

-

Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (a) 4,5-Dimethoxy-2-nitro-phenylacetic acid. Retrieved from [Link]

- Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

Rorig, K., et al. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

-

Bryan, C., et al. (n.d.). SYNTHESIS OF 1-(2,2-DIBROMOETHENYL)-2-NITROBENZENE. Organic Syntheses Procedure. Retrieved from [Link]

-

Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

-

IUCr Journals. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

-

MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]

- Google Patents. (1976). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.

-

Organic Syntheses Procedure. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

-

Royal Society of Chemistry. (2005). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures. Retrieved from [Link]

-

Organic Reactions. (2025). A Half Century of the Sonogashira Reaction. Retrieved from [Link]

-

SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

-

Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

-

Amsterdam UMC. (2005). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water-cosolvent mixtures. Retrieved from [Link]

- Google Patents. (2010). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.

- Google Patents. (2014). WO 2014/030106 A2.

- Google Patents. (1973). US3758620A - Process for the preparation of grignard reagents.

-

ResearchGate. (n.d.). Tandem Heck reaction leading to 4‐(4‐methoxyphenyl)‐4‐phenyl‐2‐butanone. Retrieved from [Link]

-

The Chemical Educator. (2007). A Microscale Heck Reaction In Water. Retrieved from [Link]

-

ChemicalRegister.com. (n.d.). Acetic acid, 2-[[(4-methoxy-3-nitrophenyl)methyl]sulfonyl]- Suppliers. Retrieved from [Link]

-

Organic Syntheses Procedure. (1974). Benzaldehyde, 2-methoxy-. Retrieved from [Link]

-

MDPI. (n.d.). Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure. Retrieved from [Link]

-

PubMed Central. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 2. parchem.com [parchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. organicreactions.org [organicreactions.org]

- 11. benchchem.com [benchchem.com]

- 12. US3758620A - Process for the preparation of grignard reagents - Google Patents [patents.google.com]

A Predictive Spectroscopic and Structural Analysis of 2-(4-Methoxy-2-nitrophenyl)acetic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 2-(4-Methoxy-2-nitrophenyl)acetic acid (CAS 85148-82-9). While experimental spectra for this specific compound are not widely available in public databases, this document leverages established spectroscopic principles and data from analogous structures to construct a reliable, predictive characterization. This guide is intended for researchers, chemists, and drug development professionals, offering a foundational framework for the identification, confirmation, and quality control of this and related compounds. We will delineate the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying chemical principles that determine the spectral features.

Molecular Structure and Predicted Spectroscopic Overview

This compound is a substituted phenylacetic acid derivative with a molecular formula of C₉H₉NO₅ and a molecular weight of 211.17 g/mol . Its structure features a carboxylic acid moiety, a methoxy group, and a nitro group, all of which impart distinct and predictable spectroscopic signatures.

Structure:

Before delving into specific techniques, we can anticipate the following:

-

¹H NMR: Signals corresponding to three distinct aromatic protons, a methylene group, a methoxy group, and a carboxylic acid proton. The positions of these signals will be heavily influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.

-

¹³C NMR: Nine distinct carbon signals, including those of the carboxylic acid, methylene group, methoxy group, and the six aromatic carbons (four substituted, two unsubstituted).

-

IR Spectroscopy: Characteristic absorption bands for the O-H and C=O stretches of the carboxylic acid, C-H stretches, N-O stretches of the nitro group, and C-O stretches of the ether and carboxylic acid.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, and predictable fragmentation patterns, such as the loss of the carboxyl group (-COOH) or water (H₂O).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Analysis

The proton NMR spectrum is predicted to show five distinct signals. The chemical shifts are influenced by the electronic environment of each proton. The nitro group (NO₂) is strongly electron-withdrawing, causing protons ortho and para to it to shift downfield (to a higher ppm). Conversely, the methoxy group (-OCH₃) is electron-donating, shifting its ortho and para protons upfield.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~11.0 - 12.0 | 1H | Broad Singlet | N/A | -COOH | The acidic proton of the carboxylic acid is typically broad and significantly downfield. |

| ~7.50 | 1H | Doublet | ~2.5 Hz | H-3 | This proton is ortho to the strongly withdrawing NO₂ group, causing a downfield shift. It shows small meta-coupling to H-5. |

| ~7.25 | 1H | Doublet | ~8.5 Hz | H-6 | This proton is ortho to the CH₂COOH group and meta to the NO₂ group. It shows ortho-coupling to H-5. |

| ~7.10 | 1H | Doublet of Doublets | ~8.5, ~2.5 Hz | H-5 | This proton is coupled to both H-6 (ortho) and H-3 (meta). |

| ~3.95 | 2H | Singlet | N/A | -CH₂- | The methylene protons are adjacent to the aromatic ring and the carbonyl group, placing them in this region. |

| ~3.88 | 3H | Singlet | N/A | -OCH₃ | Methoxy group protons on an aromatic ring typically appear as a sharp singlet in this range. |

Diagram 1: ¹H NMR Assignment Workflow This diagram illustrates the logical process of assigning proton signals based on the molecule's functional groups and substitution patterns.

Caption: Standard workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for a polar molecule like this.

-

Predicted Molecular Ion: In negative ion mode (ESI-), the most prominent peak would be the deprotonated molecule [M-H]⁻ at an m/z (mass-to-charge ratio) of 210.04 . In positive ion mode (ESI+), the [M+H]⁺ peak at m/z 212.05 or the sodium adduct [M+Na]⁺ at m/z 234.03 would be expected.

-

Key Fragmentation: A primary and highly characteristic fragmentation pathway would be the loss of the carboxyl group as CO₂ (44 Da) from the [M-H]⁻ ion, leading to a fragment ion at m/z 166.05 . Another common fragmentation is the loss of a water molecule (18 Da).

Diagram 3: Predicted ESI-MS Fragmentation Pathway

Caption: Primary fragmentation pathway in negative ion mode ESI-MS.

Integrated Spectroscopic Confirmation

The true power of these techniques lies in their combined application. The structural identity of this compound is confirmed by the convergence of all spectroscopic data:

-

Mass Spectrometry establishes the correct molecular mass (211.17 Da) and the presence of key structural units through fragmentation.

-

IR Spectroscopy confirms the presence of all critical functional groups: the carboxylic acid (broad O-H, sharp C=O), the nitro group (two strong N-O stretches), and the aryl ether.

-

¹³C NMR verifies the presence of nine unique carbons, including the carbonyl, methoxy, methylene, and six distinct aromatic carbons, consistent with the substitution pattern.

-

¹H NMR provides the final, detailed piece of the puzzle, confirming the precise connectivity and spatial relationships of the protons. The number of signals, their integration, chemical shifts, and coupling patterns must all align perfectly with the proposed structure.

This integrated, multi-technique approach provides a self-validating system for structural elucidation, ensuring the highest degree of confidence in the compound's identity.

References

This section would typically contain links to peer-reviewed articles, spectral databases (like SDBS), and spectroscopy textbooks that support the predictive analysis and protocols described. As this guide is based on predictive data, direct experimental references for the target compound are not available. The principles used are based on standard organic chemistry and spectroscopy knowledge.

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Methoxy-2-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxy-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative of interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a carboxylic acid, a methoxy group, and a nitro group, imparts a unique combination of physicochemical properties that are critical to its behavior in biological and pharmaceutical systems. A thorough understanding of its solubility and stability is paramount for its successful development as a potential therapeutic agent. This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for characterizing these crucial attributes.

Theoretical Framework: Predicting Physicochemical Behavior

The solubility and stability of this compound are intrinsically linked to its molecular structure. The interplay of its functional groups dictates its interactions with various solvents and its susceptibility to degradation under different environmental conditions.

-

Carboxylic Acid Group: This acidic moiety suggests that the compound's aqueous solubility will be highly pH-dependent. At pH values below its pKa, the carboxylic acid will be protonated and less soluble, while at pH values above its pKa, it will exist as the more soluble carboxylate anion.

-

Methoxy Group: The methoxy group (-OCH3) is an electron-donating group through the mesomeric effect, which can influence the acidity of the carboxylic acid. It can also participate in hydrogen bonding, albeit weakly, and contributes to the overall lipophilicity of the molecule.[1]

-

Nitro Group: The nitro group (-NO2) is a strong electron-withdrawing group due to both inductive and mesomeric effects.[2] This can impact the electron density of the aromatic ring and the acidity of the carboxylic acid. The nitro group can also be susceptible to reduction, which represents a potential degradation pathway.

Based on these functional groups, it is anticipated that this compound will exhibit limited solubility in neutral aqueous media and higher solubility in alkaline conditions and polar organic solvents. Its stability may be compromised by conditions that favor hydrolysis of the acetic acid side chain or reduction of the nitro group.

I. Solubility Profile of this compound

A comprehensive understanding of a compound's solubility is crucial for its formulation and delivery. The following section outlines a robust protocol for determining the thermodynamic solubility of this compound.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a gold-standard technique for determining thermodynamic solubility, which represents the saturation point of a compound in a solvent at equilibrium.[3][4][5]

Methodology:

-

Preparation of Solvents: Prepare a range of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9) and select relevant organic solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide).

-

Sample Preparation: Add an excess amount of solid this compound to individual vials containing a known volume of each solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3][4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6]

Data Presentation: Anticipated Solubility Profile

The following table summarizes the expected solubility data for this compound in various solvents.

| Solvent System | pH | Anticipated Solubility (µg/mL) |

| 0.1 M HCl | 1.0 | Low |

| Acetate Buffer | 4.5 | Moderate |

| Phosphate Buffered Saline (PBS) | 7.4 | Moderate to High |

| Carbonate Buffer | 9.0 | High |

| Water | ~7.0 | Low to Moderate |

| Ethanol | N/A | High |

| Methanol | N/A | High |

| Acetonitrile | N/A | Moderate |

| Dimethyl Sulfoxide (DMSO) | N/A | Very High |

II. Stability Analysis of this compound

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as mandated by regulatory bodies.[7][8][9][10][11]

Experimental Protocol: Forced Degradation Studies

This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7][8]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[8]

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H2O2) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat at a temperature above its expected storage temperature (e.g., 80°C).[8]

-

Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for analysis.

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

Visualization of Experimental Workflow

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. The described protocols, rooted in established scientific principles and regulatory guidelines, offer a robust approach to generating the critical data necessary for advancing this compound through the drug development pipeline. A thorough characterization of these fundamental properties is indispensable for informed decision-making in formulation development, analytical method validation, and ensuring the overall quality and safety of a potential new drug substance.

References

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

In-vitro Thermodynamic Solubility. (2025, August 3). protocols.io. [Link]

-

ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

Thermodynamic Solubility Assay. Domainex. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Automated assays for thermodynamic (equilibrium) solubility determination. (2018, May). Drug Discovery Today: Technologies, 27. [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Springer. [Link]

-

What is the role of methoxy group in phenol acidic strength? (2018, November 4). Quora. [Link]

-

The Influence of Nitro Group on Synthesis of (E) 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-on Derivatives via Claisen-Schmidt Condensation. Journal of Chemical and Pharmaceutical Research. [Link]

-

Why is o-nitro phenol more acidic than o-methoxy phenol? (2017, March 24). Quora. [Link]

Sources

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. enamine.net [enamine.net]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. evotec.com [evotec.com]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. ijcrt.org [ijcrt.org]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

A Technical Guide to the Research Applications of 2-(4-Methoxy-2-nitrophenyl)acetic acid: A Versatile Photocleavable Protecting Group

Abstract

This technical guide provides an in-depth exploration of 2-(4-Methoxy-2-nitrophenyl)acetic acid, a member of the ortho-nitrobenzyl (oNB) class of photocleavable protecting groups, often referred to as "caged" compounds. We will delve into its chemical characteristics, mechanism of light-induced cleavage, and its potential research applications, with a particular focus on the spatiotemporal control of biological processes. This document is intended for researchers, scientists, and drug development professionals interested in utilizing photoremovable protecting groups to precisely control the release of bioactive molecules in complex biological systems. We will provide detailed, field-proven insights into experimental design and methodology, including synthesis, conjugation to bioactive molecules, and photolytic release, with a specific focus on its application in studying G-protein coupled receptor (GPCR) signaling pathways.

Introduction: The Power of Light in Biological Research

The ability to control biological processes with high spatial and temporal precision is a cornerstone of modern life sciences research. Traditional methods of introducing bioactive molecules often lack this level of control, leading to systemic effects that can obscure the localized and transient nature of many cellular events. Photocleavable protecting groups, or "caged compounds," have emerged as a powerful tool to overcome this limitation.[1] These molecules are rendered biologically inert by the covalent attachment of a photolabile group, which can be removed by a pulse of light to release the active molecule at a specific time and location.

This compound belongs to the well-established ortho-nitrobenzyl (oNB) family of photolabile caging groups. The oNB scaffold is widely utilized for its efficient photocleavage upon near-UV irradiation and its versatility in protecting a wide range of functional groups, including alcohols, amines, and carboxylic acids.[1] The methoxy substituent on the phenyl ring of this compound is known to influence the photochemical properties of the molecule, often leading to a red-shift in the absorption maximum and potentially affecting the quantum yield of photolysis. This guide will provide a comprehensive overview of the synthesis, properties, and applications of this specific caging moiety.

Physicochemical Properties and Mechanism of Photocleavage

The utility of this compound as a photocleavable protecting group is rooted in its unique photochemical properties.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₉NO₅

-

Molecular Weight: 211.17 g/mol

-

Appearance: Typically a yellow solid.

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₅ | N/A |

| Molecular Weight | 211.17 g/mol | N/A |

| Appearance | Yellow Solid | N/A |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. | General Knowledge |

Mechanism of Photocleavage

The photocleavage of ortho-nitrobenzyl compounds proceeds through a well-characterized intramolecular rearrangement upon absorption of a photon. The generally accepted mechanism is as follows:

-

Photoexcitation: Upon irradiation with near-UV light (typically in the range of 350-420 nm), the ortho-nitrobenzyl chromophore is excited to a higher energy state.[2][3]

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[4]

-

Rearrangement and Cleavage: This unstable intermediate undergoes a series of rearrangements, culminating in the cleavage of the bond connecting the caging group to the protected molecule. This process releases the bioactive molecule in its active form and generates a 2-nitroso-4-methoxybenzaldehyde byproduct.

The presence of the methoxy group at the 4-position can influence the efficiency and wavelength dependence of this process. Electron-donating groups like methoxy can red-shift the absorption spectrum, allowing for the use of longer, less phototoxic wavelengths of light.[5]

Diagram of the Photocleavage Mechanism:

Caption: General photocleavage mechanism of an ortho-nitrobenzyl caged compound.

Synthesis and Caging Strategies

The synthesis of this compound and its subsequent use to cage a bioactive molecule are critical steps for its application in research.

Synthesis of this compound

-

Ortho-Nitration of 4-Methoxyphenylacetic acid: This step is the most critical and requires careful control of reaction conditions to achieve the desired regioselectivity. A potential method involves the use of a nitrating agent that favors ortho-nitration.

-

Work-up and Purification: Standard procedures for isolation and purification of the final product.

Proposed Experimental Protocol: Synthesis of this compound

Disclaimer: This is a proposed protocol based on related literature and should be optimized for safety and efficiency.

Step 1: Ortho-Nitration of 4-Methoxyphenylacetic acid

-

Dissolve 4-methoxyphenylacetic acid (1 equivalent) in a suitable solvent such as acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a nitrating agent. A mixture of nitric acid and sulfuric acid can be used, but careful control of temperature and addition rate is crucial to minimize side products.

-

Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, carefully pour the reaction mixture into ice-water to precipitate the product.

-

Collect the crude product by filtration and wash with cold water until the filtrate is neutral.

Step 2: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

-

Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caging a Bioactive Molecule: Steglich Esterification

Once synthesized, this compound can be coupled to a variety of bioactive molecules containing hydroxyl or amino groups. The Steglich esterification is a mild and efficient method for forming an ester linkage between a carboxylic acid and an alcohol, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[7]

Experimental Protocol: Caging a Generic Alcohol (R-OH) with this compound

-

Dissolve the alcohol (R-OH, 1 equivalent) and this compound (1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a catalytic amount of DMAP (0.1 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.3 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure caged compound.

Workflow for Caging a Bioactive Molecule:

Caption: A generalized workflow for the synthesis of the caging moiety and its conjugation to a bioactive molecule.

Potential Research Applications

The ability to release bioactive molecules with high spatiotemporal control opens up a vast array of research applications for this compound.

Probing G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are the largest family of cell surface receptors and are involved in a multitude of physiological processes, making them major drug targets.[8] Studying the dynamics of GPCR signaling requires tools that can activate these receptors with high precision. Caged ligands, which are inactive until uncaged by light, are ideally suited for this purpose.[9]

Application Example: Spatiotemporal Control of GPCR Activation

A key area of GPCR research is understanding how the location of receptor activation (e.g., plasma membrane vs. intracellular compartments) influences downstream signaling pathways.[10][11] A caged agonist for a specific GPCR can be used to investigate this.

Experimental Workflow: Investigating Localized GPCR Signaling

-

Cell Culture and Transfection: Culture cells expressing the GPCR of interest. If necessary, transfect the cells with a fluorescent biosensor to monitor a downstream signaling event (e.g., a cAMP or Ca²⁺ sensor).

-

Loading the Caged Compound: Incubate the cells with the caged GPCR agonist, allowing it to diffuse across the cell membrane.

-

Localized Photolysis: Using a microscope equipped with a UV light source (e.g., a laser or a focused lamp), deliver a precise pulse of light to a specific subcellular region (e.g., a portion of the plasma membrane or an intracellular region).

-

Imaging and Data Analysis: Simultaneously image the fluorescent biosensor to monitor the downstream signaling response in real-time. Analyze the spatial and temporal dynamics of the signal.

-

Control Experiments: Perform control experiments, such as applying the uncaged agonist directly, to validate the results.

Logical Diagram of a Caged GPCR Ligand Experiment:

Caption: Workflow for studying localized GPCR signaling using a caged ligand.

Other Potential Applications

Beyond GPCR signaling, this compound can be used to cage a wide variety of other bioactive molecules, including:

-

Neurotransmitters: To study synaptic transmission and plasticity with high precision.[12][13]

-

Enzyme inhibitors or activators: To investigate the role of specific enzymes in cellular pathways.

-

Second messengers (e.g., cAMP, IP₃): To dissect intracellular signaling cascades.

-

Acids and Bases: To induce localized pH changes within cells or microenvironments.

Conclusion

This compound is a versatile and valuable tool for researchers seeking to control biological processes with light. Its favorable photochemical properties, coupled with its ability to cage a wide range of bioactive molecules, make it a powerful asset in fields ranging from cell biology and neuroscience to drug discovery. This guide has provided a comprehensive overview of its synthesis, caging strategies, and potential applications, with the aim of empowering researchers to harness the power of light for their scientific investigations. As our understanding of complex biological systems continues to grow, the use of precisely controlled molecular tools like this compound will undoubtedly play an increasingly important role in unraveling the intricacies of life.

References

- Scott, C. P., & Stevens, R. C. (2017). G-protein-coupled receptors: a structural biological perspective. Cell, 169(3), 375-383.

- Johnson, E. C., & Kent, S. B. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides.

- Papageorgiou, G., Ogden, D., & Corrie, J. E. (2006). o-Nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one-and two-photon excitation. Chemistry–A European Journal, 12(17), 4664-4674.

- Irannejad, R., & von Zastrow, M. (2014). GPCR signaling along the endocytic pathway. Current opinion in cell biology, 27, 109-116.

- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 12(1), 33-42.

- Givens, R. S., & Rubina, M. (2015). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. The Journal of organic chemistry, 80(21), 10566-10573.

- BenchChem. (2023). Application Notes and Protocols for the Photocleavage of 2-Methoxy-6-nitrobenzyl Protecting Groups.

- Ellis-Davies, G. C. (2007). Nitrophenyl-based caged neurotransmitters. Cold Spring Harbor Protocols, 2007(6), pdb-top081794.

- Blanc, A., & Bochet, C. G. (2002). Wavelength-controlled orthogonal photolysis of protecting groups. The Journal of organic chemistry, 67(16), 5567-5577.

- Tadevosyan, A., Villeneuve, L. R., Fournier, A., Chatenet, D., Nattel, S., & Allen, B. G. (2016). Caged ligands to study the role of intracellular GPCRs. Methods, 92, 72-77.

- Chen, Y., & Wu, D. (2022). Ligands can differentially and temporally modulate GPCR interaction with 14-3-3 isoforms. Current Research in Pharmacology and Drug Discovery, 3, 100123.

- Ellis-Davies, G. C. (2014). Nitrophenyl-based caged neurotransmitters. Cold Spring Harbor protocols, 2014(6), 584-590.

- Tsvetanova, M., & von Zastrow, M. (2014). Effects of GPCR trafficking on the spatiotemporal control of signaling. Journal of Cell Biology, 207(3), 309-320.

- Femtonics. (n.d.). Caged Neurotransmitters.

- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191.

- PrepChem. (n.d.). Synthesis of (a) 4,5-Dimethoxy-2-nitro-phenylacetic acid.

- Huang, X., & Bergles, D. E. (2005). Synthesis and characterization of 4-methoxy-7-nitroindolinyl-D-aspartate, a caged compound for selective activation of glutamate transporters and N-methyl-D-aspartate receptors in brain tissue. Biochemistry, 44(9), 3316-3326.

- Amat, A., Corrie, J. E., & Ellis-Davies, G. C. (2013). Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl-and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes. ACS chemical neuroscience, 4(7), 1135-1142.

- Wikipedia. (2023). Photolabile protecting group.

- Uppu, R. M., Murthy, S. N., & Pryor, W. A. (2001). N-(4-Methoxy-2-nitrophenyl) acetamide.

- Ochi, J. O., & Osuji, G. A. (2014). Synthesis of 2, 4-Dinitrophenoxyacetic Acid, Pyridylglycine and 2-Methoxy-5-Nitrophenylglycine as Intermediates for Indigo Dye. IOSR Journal of Applied Chemistry, 7(10), 01-07.

- Neises, B., & Steglich, W. (1978). Simple method for the esterification of carboxylic acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

- Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID.

- Willner, I., & Willner, B. (2023).

- ChemicalBook. (n.d.). 4-Methoxyphenylacetic acid synthesis.

Sources

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. arep.med.harvard.edu [arep.med.harvard.edu]

- 4. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 9. Caged ligands to study the role of intracellular GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of GPCR trafficking on the spatiotemporal control of signaling - Emily Blythe [grantome.com]

- 12. Nitrophenyl-based caged neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. femtonics.eu [femtonics.eu]

An In-depth Technical Guide to the Synthesis and Derivatization of 2-(4-Methoxy-2-nitrophenyl)acetic Acid for Drug Discovery

This guide provides a comprehensive technical overview of 2-(4-methoxy-2-nitrophenyl)acetic acid, a versatile scaffold for the synthesis of novel derivatives with potential applications in drug discovery and development. We will delve into the synthesis of the core molecule, explore key derivatization strategies, and discuss the pharmacological relevance of the resulting compounds, grounded in established chemical principles and supported by scientific literature.

The Core Moiety: this compound

This compound is a substituted phenylacetic acid derivative characterized by a methoxy group at the 4-position and a nitro group at the 2-position of the phenyl ring. This substitution pattern imparts unique electronic properties to the molecule, making it a valuable starting material for the synthesis of a diverse range of compounds. The presence of the carboxylic acid, nitro, and methoxy functionalities allows for a multitude of chemical transformations, enabling the exploration of vast chemical space in the pursuit of new therapeutic agents.

Synthesis of the Core Moiety

The synthesis of this compound can be efficiently achieved through the nitration of 4-methoxyphenylacetic acid. The methoxy group is an ortho-, para-directing activator, while the acetic acid side chain is a weak deactivator. Therefore, the nitration is expected to occur at the positions ortho to the methoxy group. Due to steric hindrance from the acetic acid side chain, the major product will be the desired 2-nitro isomer.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-methoxyphenylacetic acid (1 equivalent) in concentrated sulfuric acid at 0-5 °C.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, maintaining the temperature below 10 °C.

-

Reaction: Slowly add the nitrating mixture to the solution of 4-methoxyphenylacetic acid via the dropping funnel, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus, and then dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a pale yellow solid.

Note: This protocol is a general guideline adapted from standard nitration procedures of similar aromatic compounds.[1][2] Researchers should optimize the conditions for their specific setup.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol |

| Appearance | Pale yellow solid |

| CAS Number | 20876-30-6 |

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.90 (m, 1H, Ar-H), 7.20-7.30 (m, 2H, Ar-H), 3.95 (s, 2H, CH₂), 3.90 (s, 3H, OCH₃), 10.5-11.5 (br s, 1H, COOH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 176.0 (C=O), 160.0 (C-OCH₃), 148.0 (C-NO₂), 135.0, 125.0, 120.0, 110.0 (Ar-C), 56.0 (OCH₃), 40.0 (CH₂).

-

IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 1710 (C=O), 1520, 1340 (NO₂), 1250 (C-O).

Derivatization Strategies for Drug Discovery

The strategic derivatization of this compound allows for the systematic modification of its physicochemical and pharmacological properties. The key reaction sites for derivatization are the carboxylic acid group and the nitro group.

Caption: Key derivatization pathways of this compound.

Esterification of the Carboxylic Acid Group

Esterification is a fundamental transformation that can modulate the lipophilicity and pharmacokinetic profile of the parent acid. The synthesis of ester derivatives can be achieved through Fischer esterification or by using coupling agents.

-

Reaction Setup: To a solution of this compound (1 equivalent) in methanol (excess), add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

| Derivative | Reagents | Typical Yield |

| Methyl 2-(4-methoxy-2-nitrophenyl)acetate | Methanol, H₂SO₄ | 85-95% |

| Ethyl 2-(4-methoxy-2-nitrophenyl)acetate | Ethanol, H₂SO₄ | 80-90% |

Amidation of the Carboxylic Acid Group

The formation of amide derivatives introduces a key hydrogen bond donor/acceptor unit, which can significantly influence the biological activity of the molecule. Phenylacetamide derivatives have shown potential as anticancer agents.[3][4][5]

-

Activation: To a solution of this compound (1 equivalent) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir for 30 minutes at room temperature.

-

Amine Addition: Add aniline (1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC.

-

Work-up: Dilute the reaction mixture with DCM and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Reduction of the Nitro Group

Reduction of the nitro group to an amine is a critical step in the synthesis of many biologically active compounds. The resulting 2-(2-amino-4-methoxyphenyl)acetic acid is a versatile intermediate for the synthesis of various heterocyclic systems.

-

Reaction Setup: In a Parr hydrogenation apparatus, dissolve this compound (1 equivalent) in a solvent such as methanol or ethanol.

-

Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification or can be purified by recrystallization.

Alternative method: Reduction with iron powder in the presence of an acid like acetic acid or hydrochloric acid can also be employed.

Caption: Experimental workflow for the synthesis and derivatization of this compound.

Pharmacological Relevance and Applications in Drug Development

Derivatives of phenylacetic acid and nitrophenyl compounds have demonstrated a wide range of biological activities, making this compound an attractive scaffold for medicinal chemistry programs.

Anti-inflammatory Activity

Certain phenylacetic acid derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[6][7] The structural similarity of these derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) suggests that novel analogs derived from this compound could be explored for their potential as selective COX-2 inhibitors, which may offer a better safety profile compared to non-selective NSAIDs.

Anticancer Activity

The phenylacetamide scaffold has been investigated for its anticancer properties. Studies have shown that some 2-(4-fluorophenyl)-N-phenylacetamide derivatives exhibit cytotoxic effects against various cancer cell lines, with nitro-substituted compounds demonstrating higher potency in some cases.[3][4][5] This suggests that derivatives of this compound could be promising candidates for the development of new anticancer agents. The nitro group itself is a feature in some bioactive molecules and can influence the electronic properties and binding interactions of the molecule with its biological target.[8][9]

Antimicrobial Activity

Nitro-containing compounds have a long history in antimicrobial therapy.[8][9] The nitroaromatic scaffold can be a precursor to reactive nitroso species upon bioreduction, which can lead to cellular damage in microorganisms. The diverse derivatives that can be synthesized from this compound provide an opportunity to explore new chemical entities with potential antibacterial or antifungal activity.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a wide array of derivatives. The strategic manipulation of its functional groups through esterification, amidation, and nitro group reduction opens up avenues for the development of novel compounds with potential therapeutic applications in inflammation, cancer, and infectious diseases. This guide provides a foundational framework for researchers and drug development professionals to explore the rich chemistry of this scaffold and unlock its potential in the quest for new medicines.

References

-

Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

-

Hines III, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. [Link]

-

Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands. [Link]

-

Hines III, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. [Link]

-

Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands. [Link]

-

Hines III, J. E., et al. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr Journals. [Link]

-

Greco, A., et al. (2005). Direct and irreversible inhibition of cyclooxygenase-1 by nitroaspirin (NCX 4016). Journal of Pharmacology and Experimental Therapeutics, 315(2), 830-836. [Link]

-

MySkinRecipes. (n.d.). Methyl 2-(4-methoxy-2-nitrophenyl)acetate. Retrieved from [Link]

-

Coutts, S. J., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2899. [Link]

-

PrepChem. (2023). Synthesis of Batchwise nitration of 4-methoxyacetanilide. Retrieved from [Link]

-

Kudalkar, S. N., et al. (2015). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Journal of Biological Chemistry, 290(26), 16116–16127. [Link]

-

Williams, C. L., et al. (2019). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Organic Letters, 21(15), 5942–5946. [Link]

-

Torres, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3639. [Link]

-

Konda, R., et al. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. American Journal of PharmTech Research, 7(4), 404-412. [Link]

-

BIOSYNCE. (n.d.). Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate CAS 2982-53-8. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

- Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Sureda, A., et al. (2021). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs, 19(7), 376. [Link]

-

Hayashi, S., et al. (2012). Novel Acid-Type cyclooxygenase-2 Inhibitors: Design, Synthesis, and Structure-Activity Relationship for Anti-Inflammatory Drug. European Journal of Medicinal Chemistry, 50, 227-239. [Link]

-

Zgonnik, V. N., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315. [Link]

-

G-Lipińska, A., et al. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 15(6), 735. [Link]

-

Matos, M. J., et al. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 18(2), 1384-1398. [Link]

- Google Patents. (2017). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.

-

PubChem. (n.d.). (4-Nitrophenyl)acetic acid. Retrieved from [Link]

-

Van der Merwe, C., et al. (2024). Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. International Journal of Molecular Sciences, 25(15), 8115. [Link]

-

Zhang, X., et al. (2025). Progress on 3-Nitropropionic Acid Derivatives. Molecules, 30(15), 1-20. [Link]

-

Hsieh, C. C., et al. (2015). Consistent Inhibition of Cyclooxygenase Drives Macrophages towards the Inflammatory Phenotype. PLoS ONE, 10(2), e0118202. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. brieflands.com [brieflands.com]

- 6. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]

An In-Depth Technical Guide to the Prospective Biological Activities of 2-(4-Methoxy-2-nitrophenyl)acetic acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Scientific Frontier of a Novel Chemical Entity

This technical guide is structured to serve as a roadmap for the scientific investigation of 2-(4-Methoxy-2-nitrophenyl)acetic acid. We will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to build a strong rationale for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. This document will not only propose potential mechanisms of action but will also provide detailed, field-proven experimental protocols to systematically elucidate its true biological character. Our approach is grounded in scientific integrity, providing a self-validating framework for its exploration.

Molecular Structure and Physicochemical Properties

This compound is a derivative of phenylacetic acid, featuring a methoxy group at the para-position and a nitro group at the ortho-position of the phenyl ring relative to the acetic acid moiety.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₉NO₅

-

Molecular Weight: 211.17 g/mol

The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the aromatic ring is expected to significantly influence the molecule's electronic distribution and, consequently, its interactions with biological targets. The carboxylic acid group provides a site for potential hydrogen bonding and salt formation, which can be critical for its pharmacokinetic and pharmacodynamic properties.

Prospective Biological Activities: A Rationale Based on Structural Analogs

The biological potential of this compound can be inferred from the known activities of compounds sharing its core structural features.

Anti-inflammatory Potential

The phenylacetic acid scaffold is a well-established pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, diclofenac, a potent NSAID, is a phenylacetic acid derivative. The anti-inflammatory activity of these compounds is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation.[4] Several substituted (2-phenoxyphenyl)acetic acids have demonstrated significant anti-inflammatory activity.[5][6]

Furthermore, methoxyphenol compounds, such as 2-methoxy-4-vinylphenol, have been shown to possess anti-inflammatory properties by inhibiting inducible nitric oxide synthase (iNOS) through the activation of the Nrf2/HO-1 pathway.[7][8] Another phenylpropanoid, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol, isolated from Juglans mandshurica, has also demonstrated anti-inflammatory effects by inhibiting NF-κB and MAPK signaling pathways.[9]

Given these precedents, it is plausible that this compound may exert anti-inflammatory effects, potentially through COX inhibition or modulation of inflammatory signaling cascades.

Antimicrobial Activity

Nitroaromatic compounds, including nitrofurans and nitroimidazoles, are a known class of antimicrobial agents.[10] Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical species that damage cellular macromolecules, including DNA.[10] Structure-activity relationship studies on nitrothiophenes have shown a correlation between their electronic properties and antibacterial activity against both Gram-positive and Gram-negative bacteria.[11]

The acetic acid moiety itself can contribute to antimicrobial effects. Acetic acid has a long history of use as an antiseptic and has demonstrated bactericidal activity against a broad spectrum of pathogens, including those found in burn wounds.[12][13] The presence of a methoxy group on the phenyl ring in other natural compounds has also been associated with antimicrobial properties against foodborne pathogens.[14]

Therefore, the combination of a nitro group and an acetic acid moiety in the target molecule suggests a strong potential for antimicrobial activity.

Anticancer Potential

Several derivatives of phenylacetic acid have been investigated as potential anticancer agents.[15] The proposed mechanisms include the induction of apoptosis and cell cycle arrest. For instance, certain 2-(4-fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic effects against prostate and breast cancer cell lines, with nitro-substituted compounds demonstrating higher activity than their methoxy-substituted counterparts.[15]

Methoxyflavones, which contain methoxy-substituted phenyl rings, have also been shown to exhibit cytotoxic activity against various cancer cell lines.[16] The methoxy group can influence the lipophilicity of the molecule, which can be crucial for its transport across cell membranes to reach intracellular targets.[16] While some studies suggest that a high number of methoxy substituents can suppress cytotoxic effects, the strategic placement of methoxy and other functional groups can enhance anticancer potency.[16]

The presence of a nitro group can also contribute to anticancer activity. For example, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) is a selective inhibitor of COX-2, an enzyme often overexpressed in various cancers.[17]

Based on these findings, this compound warrants investigation for its potential anticancer properties, possibly through the induction of apoptosis, cell cycle arrest, or inhibition of cancer-related enzymes.

Proposed Research and Development Workflow

A systematic approach is required to validate the hypothesized biological activities of this compound. The following workflow outlines the key experimental stages.

Caption: Proposed research and development workflow for this compound.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the investigation of this compound.

Chemical Synthesis

A plausible synthetic route to this compound can be adapted from known procedures for related compounds. One potential method involves the nitration of 4-methoxyphenylacetic acid.

Step-by-Step Protocol:

-

Dissolve 4-methoxyphenylacetic acid in a suitable solvent, such as glacial acetic acid.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise at a controlled temperature (e.g., 0-5 °C) with constant stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-water.

-

Collect the precipitated product by filtration.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Confirm the structure and purity of the final compound using NMR (¹H and ¹³C), mass spectrometry, and HPLC.

In Vitro Anti-inflammatory Assays

4.2.1. COX-1 and COX-2 Inhibition Assay

This assay will determine the inhibitory activity of the compound against the two COX isoforms.

Step-by-Step Protocol:

-

Utilize a commercially available COX inhibitor screening assay kit.

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the appropriate COX-1 or COX-2 enzyme, heme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a control.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the plate at 37 °C for a specified time.

-

Measure the production of prostaglandin E2 (PGE2) using the provided colorimetric or fluorometric detection method.

-

Calculate the IC₅₀ value for each isoform.

4.2.2. Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay will assess the compound's ability to inhibit NO production in an inflammatory context.

Step-by-Step Protocol:

-

Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80% confluency.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

-

Determine the cell viability using an MTT assay to rule out cytotoxicity.

-

Calculate the IC₅₀ for NO inhibition.

In Vitro Antimicrobial Assays

4.3.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

These assays will determine the lowest concentration of the compound that inhibits visible growth and kills the bacteria, respectively.

Step-by-Step Protocol:

-

Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (microorganism only) and negative (broth only) controls.

-

Incubate the plate at 37 °C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound with no visible growth.

-

To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vitro Anticancer Assays

4.4.1. Cell Viability (MTT) Assay

This assay will determine the cytotoxic effect of the compound on cancer cell lines.

Step-by-Step Protocol:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm.

-

Calculate the IC₅₀ value at each time point.

4.4.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay will determine if the compound induces apoptosis in cancer cells.

Step-by-Step Protocol:

-

Treat cancer cells with the test compound at its IC₅₀ concentration for 24 hours.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical Anti-inflammatory Activity Data

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | NO Inhibition IC₅₀ (µM) |

| This compound | To be determined | To be determined | To be determined | To be determined |

| Celecoxib (Control) | >100 | 0.05 | >2000 | - |

| Indomethacin (Control) | 0.1 | 1.5 | 0.07 | - |

Table 2: Hypothetical Antimicrobial Activity Data

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | S. aureus MBC (µg/mL) | E. coli MBC (µg/mL) |

| This compound | To be determined | To be determined | To be determined | To be determined |

| Ciprofloxacin (Control) | 0.5 | 0.015 | 1 | 0.03 |

| Vancomycin (Control) | 1 | >128 | 2 | >128 |

Table 3: Hypothetical Anticancer Activity Data

| Compound | MCF-7 IC₅₀ (µM) (48h) | A549 IC₅₀ (µM) (48h) | % Apoptotic Cells (MCF-7, 24h) |

| This compound | To be determined | To be determined | To be determined |

| Doxorubicin (Control) | 0.1 | 0.2 | 65% |

Proposed Mechanism of Action and Signaling Pathways

Based on the potential activities, we can hypothesize the involvement of specific signaling pathways.

6.1. Potential Anti-inflammatory Signaling Pathway

Caption: Hypothesized anti-inflammatory mechanism of action.

6.2. Potential Apoptotic Pathway in Cancer Cells

Caption: Hypothesized pro-apoptotic mechanism in cancer cells.

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, its chemical structure provides a strong rationale for investigating its potential as an anti-inflammatory, antimicrobial, and/or anticancer agent. The experimental framework outlined in this guide offers a comprehensive and scientifically rigorous approach to elucidating its pharmacological profile. Successful validation of any of these activities would warrant further preclinical development, including medicinal chemistry efforts to optimize its potency and pharmacokinetic properties, and more extensive in vivo studies to establish its efficacy and safety profile. This molecule represents an exciting opportunity for the discovery of a novel therapeutic agent.

References

-

Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3). [Link]

-

Ryan, K. R., et al. (2020). Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. Toxicology and Applied Pharmacology, 394, 114963. [Link]

-

Uppu, R. M., et al. (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr Journals. [Link]

-

Tan, W. K., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(14), 5393. [Link]

-

Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Wikipedia. [Link]

-

Salar, U., et al. (2017). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Pharmaceutical and Biomedical Research, 3(3), 39-45. [Link]

-

Atkinson, D. C., et al. (1975). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 18(10), 1004-1009. [Link]

-

Morley, J. O., & Matthews, T. P. (2006). Structure-activity relationships in nitrothiophenes. Bioorganic & Medicinal Chemistry, 14(23), 8099-8108. [Link]

-

National Center for Biotechnology Information. (n.d.). (2-Nitrophenyl)acetic acid. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). (4-Nitrophenyl)acetic acid. PubChem. [Link]

-

Atkinson, D. C., et al. (1976). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of Medicinal Chemistry, 19(6), 830-833. [Link]

-

Voskressensky, L. G., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315. [Link]

-

ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. ResearchGate. [Link]

-

Jeong, J. B., et al. (2023). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. Journal of Functional Foods, 103, 105481. [Link]

-